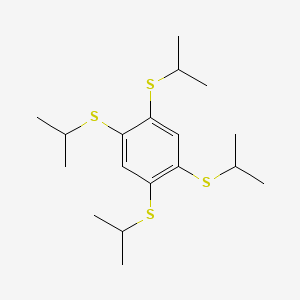

1,2,4,5-Tetrakis(isopropylthio)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrakis(propan-2-ylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30S4/c1-11(2)19-15-9-17(21-13(5)6)18(22-14(7)8)10-16(15)20-12(3)4/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFNUNQIHYSXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC(=C(C=C1SC(C)C)SC(C)C)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348231 | |

| Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74542-69-1 | |

| Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,2,4,5 Tetrakis Isopropylthio Benzene

Established Reaction Pathways for the Synthesis of 1,2,4,5-Tetrakis(isopropylthio)benzene

The primary route for synthesizing this compound relies on well-established nucleophilic aromatic substitution (SNAr) reactions. This method involves the systematic replacement of leaving groups on a benzene (B151609) ring with isopropylthio moieties.

Nucleophilic Aromatic Substitution Strategies Utilizing Halogenated Benzene Precursors

The synthesis of this compound is commonly achieved through the reaction of a halogenated benzene precursor with an isopropylthiolate nucleophile. The choice of the halogenated precursor is critical, with tetrafluorinated and tetrachlorinated benzenes being common starting materials. The SNAr mechanism proceeds via a two-step addition-elimination process, where the nucleophile adds to the aromatic ring to form a negatively charged intermediate, followed by the elimination of a halide ion. libretexts.org

Highly electronegative atoms, such as fluorine, on the benzene ring activate it for nucleophilic attack, making 1,2,4,5-tetrafluorobenzene (B1209435) a particularly reactive precursor. The reaction involves displacing the four fluorine or chlorine atoms with isopropylthio groups, a process driven by a suitable nucleophilic agent, typically sodium isopropyl thiolate, in a polar aprotic solvent. nih.gov The use of copper or palladium-based catalysts can also facilitate this type of C–S bond formation.

Optimization of Reaction Conditions and Reagent Stoichiometry in Scaled Synthesis

Optimizing the synthesis of this compound is essential for achieving high yields, particularly in scaled-up preparations. nih.gov Key parameters that require careful control include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. walisongo.ac.id Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance reactivity. nih.govwalisongo.ac.id

| Parameter | Typical Conditions | Rationale / Effect on Reaction |

|---|---|---|

| Precursor | 1,2,4,5-Tetrachlorobenzene (B31791) or 1,2,4,5-Tetrafluorobenzene | Fluorinated precursors are more activated towards nucleophilic attack due to the high electronegativity of fluorine. |

| Nucleophile | Sodium isopropyl thiolate (NaS-iPr) | Provides the isopropylthio group for substitution. nih.gov |

| Stoichiometry | Excess of nucleophile (e.g., >4 equivalents) | Drives the reaction to completion for full substitution of all four leaving groups. nih.gov |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solvates the cation of the nucleophile salt, increasing the nucleophilicity of the thiolate anion. nih.govwalisongo.ac.id |

| Temperature | Initial cooling (e.g., 0°C) followed by warming to room temperature | Controls the initial rate of the exothermic reaction and ensures completion overnight. nih.gov |

| Purification | Silica chromatography | Effective for separating the desired product from reaction byproducts and unreacted starting materials. acs.org |

Comparative Analysis of Different Synthetic Routes for Efficiency and Yield

While direct synthesis via SNAr is the most common approach for the parent compound, the efficiency of subsequent reactions to create derivatives highlights the importance of route selection. For instance, in the synthesis of heteroleptic palladium complexes containing the this compound (tptbz) ligand, different pathways can lead to vastly different yields. nih.gov A ligand metathesis reaction might offer a straightforward approach, but an alternative route involving transmetalation can provide a substantially greater yield, demonstrating a clear case for methodological comparison in multistep syntheses. nih.gov

| Synthetic Route | Reactants | Product | Yield |

|---|---|---|---|

| Ligand Metathesis | [Cl₂Pd(tptbz)] + Na₂[mnt] | [(mnt)Pd(tptbz)] | 28.1% nih.gov |

| Transmetalation | [Cl₂Pd(tptbz)] + [(mnt)SnMe₂] | [(mnt)Pd(tptbz)] | 64.3% nih.gov |

Derivatization Strategies to Generate Key Ligands for Coordination Chemistry

This compound is not just a stable molecule but also a versatile platform for creating ligands for coordination chemistry. nih.govresearchgate.net Its sulfur-rich structure allows it to act as a weak thioether ligand itself, capable of binding to soft, later transition metals like palladium and platinum. nih.gov More importantly, it serves as a protected precursor to the highly sought-after benzene-1,2,4,5-tetrathiolate ligand.

Controlled Dealkylation for Benzene-1,2,4,5-tetrathiolate Formation

The isopropyl groups on this compound can be removed through a process of controlled dealkylation to generate the corresponding benzene-1,2,4,5-tetrathiolate anion. researchgate.net This transformation is typically achieved via reductive cleavage of the carbon-sulfur bonds. Strong reducing agents, such as sodium metal in liquid ammonia (B1221849) or lithium in an amine solvent like n-propylamine, are effective for this deprotection. The process first yields the tetrathiolate salt, which can then be used directly in coordination reactions or subsequently acidified to form the neutral benzene-1,2,4,5-tetrathiol. This in situ generation is often preferred as it avoids the challenges of isolating the highly air-sensitive tetrathiol product.

| Alkyl Group | Reagents | Product | Reference |

|---|---|---|---|

| Methyl | Sodium metal in liquid ammonia (Na/NH₃) | Benzene-1,2,4,5-tetrathiolate salt | |

| Ethyl | Lithium metal in n-propylamine (Li/n-PrNH₂) | Benzene-1,2,4,5-tetrathiolate salt | |

| Benzyl | Triflic anhydride (B1165640) (Tf₂O) | Benzodithiete equivalent | rsc.org |

Role of Protecting Group Chemistry in Targeted Ligand Synthesis

The isopropyl groups in this compound function as effective protecting groups for the thiol functionalities. nih.gov The resulting thioether is stable in air, which contrasts sharply with the air-sensitivity of the deprotected benzene-1,2,4,5-tetrathiol. nih.gov This stability allows for the convenient synthesis, purification, and storage of the protected ligand precursor.

The concept of protection and deprotection is central to its use in advanced coordination chemistry. The ability to remove the isopropyl groups as needed allows for the generation of the highly reactive tetrathiolate ligand precisely when it is required for complexation with metal ions. Furthermore, strategies involving the selective deprotection of similar multi-thioether ligands enable the targeted synthesis of complex, multimetallic structures, where not all potential coordination sites are deprotected simultaneously. researchgate.net This level of control is crucial for building sophisticated coordination polymers and metal-organic frameworks. researchgate.netnih.gov

Advanced Structural Characterization and Crystal Engineering Studies

Single-Crystal X-ray Diffraction Analysis of 1,2,4,5-Tetrakis(isopropylthio)benzene and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing this compound (often abbreviated as tptbz or TPB) and its derivatives, revealing critical details about its geometry, conformation, and solid-state interactions. nih.govacs.org Studies have successfully elucidated the crystal structures of not only the neutral molecule but also its radical cation salts, which exhibit interesting conductive properties. nih.gov

The molecular structure of this compound is defined by a central benzene (B151609) ring symmetrically substituted with four isopropylthio groups. X-ray analysis of its palladium chloride complex, [Cl₂Pd(tptbz)], reveals specific conformational details. nih.govacs.org The isopropylthio substituents are not coplanar with the central benzene ring. They adopt a conformation where the isopropyl groups are oriented out of the plane of the benzene ring, a common feature in sterically crowded molecules. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Compound | [Cl₂Pd(tptbz)] | nih.gov |

| Formula | C₁₈H₃₀Cl₂PdS₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

In the solid state, the crystal packing of this compound and its derivatives is governed by a combination of weak intermolecular forces. While classical hydrogen bonds are absent due to the lack of strong hydrogen bond donors, the structure is stabilized by numerous C–H···π and C–H···S interactions. nih.govchemrxiv.org The hydrogen atoms of the isopropyl groups can interact with the electron-rich π-system of the benzene rings of adjacent molecules and with the sulfur atoms.

A key feature of this compound, particularly in its oxidized radical cation form, is its ability to form π-stacking dimers. nih.gov The electron-rich nature of the sulfur-substituted benzene ring facilitates strong π-π interactions upon oxidation. In the crystal structure of (TPB)₂·(SbF₆)₂, the radical cations form face-to-face π-stacking dimers. nih.gov

These dimers are characterized by a significant overlap of the benzene rings, which is crucial for charge transport in the solid state. The orientation within these π-stacked dimers is slightly offset, a common feature that helps to minimize steric repulsion between the bulky isopropyl groups while maintaining favorable π-orbital overlap. The interplanar distance between the stacked rings is a critical parameter influencing the electronic coupling between the molecules. nih.gov The electron-rich character of the tetrakis(thio)benzene core is essential for this stacking, in contrast to electron-deficient rings like tetrazine, which also engage in π-stacking but through different electrostatic interactions. rsc.org

Supramolecular Assembly and Solid-State Organization

The self-assembly of this compound molecules in the solid state leads to specific, ordered supramolecular structures. The final architecture is a delicate balance between the attractive π-π interactions of the aromatic cores and the steric demands of the bulky alkyl substituents. nih.govacs.orgnih.gov

| Compound | Interdimeric Distance | π-Orbital Overlap | Conductivity (σ) | Source |

|---|---|---|---|---|

| 1,2,4,5-Tetrakis(ethylthio)benzene (TEB) Radical Cation | Shorter | Enhanced | ~10⁻³ S/cm | nih.gov |

| This compound (TPB) Radical Cation | Longer | Reduced | ~10⁻⁵ S/cm | nih.gov |

The nature of the alkyl substituents on the thioether groups has a profound impact on the crystal packing and, consequently, the material's properties. This is clearly demonstrated by comparing this compound (TPB) with its less sterically hindered analog, 1,2,4,5-tetrakis(ethylthio)benzene (TEB). nih.gov

The larger steric bulk of the isopropyl groups in TPB compared to the ethyl groups in TEB leads to greater steric hindrance. nih.gov This increased repulsion results in a longer interdimeric distance in the π-stacked radical cations of TPB. The greater separation reduces the π-orbital overlap between the stacked molecules. nih.gov This structural difference has a direct electronic consequence: the electrical conductivity of TEB radical cation salts is approximately two orders of magnitude higher than that of TPB salts, demonstrating how subtle changes in the alkyl substituent can dramatically alter solid-state properties by modifying the crystal packing. nih.gov This phenomenon, where bulky alkyl groups can enforce a less efficient packing arrangement, contrasts with the "fastener effect" observed in some systems where longer alkyl chains can enhance molecular packing through increased van der Waals interactions. rsc.orgnih.gov The specific geometry and steric profile of the isopropyl group are therefore critical in dictating the final supramolecular assembly and function. researchgate.netnih.gov

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. mnstate.edu For this compound, both ¹H and ¹³C NMR would provide critical information regarding its molecular structure, symmetry, and conformational dynamics.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to be relatively simple due to the molecule's C₂h symmetry. The two protons on the benzene ring are chemically equivalent and should appear as a single sharp singlet in the aromatic region, typically between δ 6.5-8.0 ppm. libretexts.org The isopropyl groups would give rise to two sets of signals. The methine (-CH) proton would appear as a septet, and the methyl (-CH₃) protons would appear as a doublet due to coupling with the methine proton. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would also reflect the molecule's symmetry. We would anticipate three distinct signals for the carbon atoms of the benzene ring: one for the two carbons bearing the isopropylthio groups that are adjacent to a substituted carbon, one for the two carbons also bearing isopropylthio groups but adjacent to a hydrogen-bearing carbon, and one for the two carbons bearing hydrogen atoms. These would appear in the aromatic region of the spectrum (typically δ 120-150 ppm). libretexts.orgresearchgate.net The isopropyl groups would show two signals: one for the methine carbon and one for the methyl carbons. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents. rsc.org

Conformational Analysis and Isomeric Purity: The flexibility of the isopropylthio side chains means that the molecule can adopt various conformations in solution. Variable-temperature NMR studies could provide insights into the dynamics of this conformational exchange. nih.govnih.gov At low temperatures, the rotation around the C-S bonds might become slow enough on the NMR timescale to observe separate signals for non-equivalent conformers. However, at room temperature, it is likely that rapid conformational averaging would lead to sharp, averaged signals. nih.gov

NMR spectroscopy is also a powerful method for assessing isomeric purity. The presence of any other isomers, such as 1,2,3,4- or 1,2,3,5-tetrasubstituted benzenes, would result in a more complex spectrum with additional signals corresponding to the lower symmetry of these isomers. Thus, the simplicity of the observed spectrum can confirm the high isomeric purity of the 1,2,4,5-substituted product.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~7.3 | s | - | Ar-H |

| ¹H | ~3.5 | sept | ~6.8 Hz | -S-CH(CH₃)₂ |

| ¹H | ~1.3 | d | ~6.8 Hz | -S-CH(CH₃)₂ |

| ¹³C | ~140 | s | - | Ar-C-S |

| ¹³C | ~135 | s | - | Ar-C-H |

| ¹³C | ~40 | s | - | -S-CH(CH₃)₂ |

| ¹³C | ~23 | s | - | -S-CH(CH₃)₂ |

Note: This table is illustrative and based on typical chemical shift values for similar functional groups. mnstate.edulibretexts.org Actual experimental values may vary.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational dynamics. elsevier.com For this compound, these techniques would be complementary in identifying the key structural motifs.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic IR bands would be expected for the following groups:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the isopropyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring. marmacs.org

C-H bending: Vibrations of the isopropyl methyl and methine groups would appear in the 1470-1365 cm⁻¹ range.

C-S stretching: Thioether C-S stretching vibrations typically give rise to weak to medium bands in the 800-600 cm⁻¹ region. royalholloway.ac.uk

Out-of-plane C-H bending: The substitution pattern on the benzene ring influences the position of these strong bands, which are expected in the 900-850 cm⁻¹ region for 1,2,4,5-tetrasubstituted benzenes. google.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also probes molecular vibrations. mdpi.com Due to different selection rules, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For a molecule with a center of symmetry, such as this compound (in certain conformations), the rule of mutual exclusion would apply, meaning that vibrations that are IR active are Raman inactive, and vice versa. researchgate.net Key expected Raman signals would include:

Symmetric "breathing" mode of the benzene ring: This is often a strong and sharp band around 1000 cm⁻¹.

C-S stretching: These vibrations are often more prominent in the Raman spectrum compared to the IR spectrum. royalholloway.ac.uk

S-S stretching: If any disulfide impurities were present, a characteristic Raman signal would be expected around 500 cm⁻¹.

Conformational Dynamics: The vibrational spectra can be sensitive to the conformation of the flexible isopropylthio groups. Different rotational isomers (rotamers) can have slightly different vibrational frequencies. researchgate.net In some cases, distinct bands for different conformers can be observed, particularly at low temperatures. Analysis of the temperature dependence of these bands can provide information about the relative stabilities of the conformers.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 | 2980-2850 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| Isopropyl C-H | Bending | 1470-1365 | 1470-1365 |

| Aromatic C-H | Out-of-plane bending | 900-850 | Weak/Inactive |

| Thioether C-S | Stretching | 800-600 (weak) | 800-600 (strong) |

Note: This table is illustrative and based on established group frequency correlations. elsevier.comgoogle.compageplace.de The intensity predictions are based on general principles.

Investigation of Electronic Structure and Redox Properties

Electrochemical Behavior and Redox Activity of 1,2,4,5-Tetrakis(isopropylthio)benzene

This compound is a redox-active molecule, a characteristic attributed to its sulfur-rich structure. acs.org It can function as a redox-active ligand, capable of forming stable complexes with metal ions, which may exhibit unique electronic and catalytic properties.

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of this compound. Studies using CV have determined its oxidation potential. As a free ligand in dichloromethane (B109758) (CH₂Cl₂), it undergoes oxidation at a potential of +0.73 V when measured against a Ferrocene/Ferrocenium (Fc⁺/Fc) reference electrode. acs.orgresearchgate.netnih.gov When coordinated to a metal center, such as Platinum(II), the redox potential of the ligand is shifted to a higher, less accessible potential. acs.orgresearchgate.net

A comparison with a similar compound, 1,2,4,5-Tetrakis(ethylthio)benzene, shows comparable redox activity, with oxidation potentials measured at 1.18 V and 1.17 V (vs. Ag/Ag⁺), respectively.

Table 1: Oxidation Potentials of this compound

| Condition | Reference Electrode | Oxidation Potential (V) |

|---|---|---|

| Free Ligand in CH₂Cl₂ | Fc⁺/Fc | +0.73 acs.orgresearchgate.netnih.gov |

This table presents the oxidation potential of this compound under different experimental conditions as determined by cyclic voltammetry.

A key feature of 1,2,4,5-tetrakis(alkylthio)benzenes, including the isopropyl derivative, is their ability to undergo one-electron oxidation to form stable radical cations. acs.orgresearchgate.netnih.gov The stability of these radical species is a subject of significant interest and has been confirmed through various spectroscopic studies. acs.org The formation of these radical cations is a fundamental aspect of the compound's mechanism of action as a redox-active ligand.

These radical cations can form π-stacking dimers, a crucial factor for charge transport in solid-state systems, which underpins their potential use in conductive materials. The stability of sulfur-based radical cations is a recognized phenomenon in organic chemistry, and they are considered important reaction intermediates. researchgate.netu-tokyo.ac.jp

For instance, the smaller ethyl groups in 1,2,4,5-Tetrakis(ethylthio)benzene (TEB) lead to less steric bulk compared to the isopropyl groups in this compound (TPB). This difference results in shorter distances between dimers and enhanced π-orbital overlap in the radical cation stacks of TEB, leading to higher electrical conductivity. Conversely, the bulkier tert-butyl groups in 1,2,4,5-Tetrakis(tert-butylthio)benzene are expected to increase steric hindrance.

Despite these significant differences in steric properties and their impact on solid-state packing and conductivity, the redox potentials are not dramatically altered. The oxidation potentials for TEB and TPB are very similar, indicating that the electronic effect of the sulfur atoms dominates the redox activity. This illustrates that while substituents can tune physical properties, the core redox behavior is governed by the thioether linkages to the aromatic ring. Generally, electron-donating or -withdrawing substituents can be used to tune the redox potentials of aromatic systems. nih.govlibretexts.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential spectroscopic technique for the study and characterization of radical species, including the radical cation of this compound. acs.orgmdpi.com This method provides detailed information about the electronic structure of paramagnetic species, such as the localization of the unpaired electron. scispace.com The radical cations derived from 1,2,4,5-tetrathioarenes have been subjects of EPR spectroscopic investigation. acs.org

The interaction between the unpaired electron's spin and the spins of nearby magnetic nuclei (like ¹H or ¹³C) leads to hyperfine splitting in an EPR spectrum. The magnitude of this splitting is given by the hyperfine coupling constant (hcc). scispace.com Analysis of hfccs provides direct insight into the distribution of the unpaired electron's spin density within the radical. scispace.comresearchgate.net

In sulfur-rich radical cations, a significant portion of the spin density is often localized on the sulfur atoms. researchgate.net For the radical cation of this compound, this would imply that the unpaired electron resides primarily within the sulfur p-orbitals, which are part of the π-system of the molecule. The hfccs of the protons on the isopropyl groups and the aromatic ring would reflect the extent of this delocalization. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental EPR to calculate and interpret hfccs, aiding in the precise determination of spin distribution. mdpi.comresearchgate.net

The EPR spectrum of a radical is characterized by its g-value and its hyperfine structure. scispace.com For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). scispace.com However, for sulfur-containing radicals, the g-value can be shifted due to the larger spin-orbit coupling of the sulfur atom. researchgate.net For example, the sulfur analogue of an iminoxy radical, diphenyliminothiyl, has a g-value of 2.0152. researchgate.net

The EPR spectra of sulfur-centered radicals are often anisotropic, meaning their appearance depends on the orientation of the molecule relative to the external magnetic field. In frozen solutions or solid matrices, this anisotropy can result in complex powder patterns. For instance, a dinickel complex featuring a bridging sulfur radical exhibited a rhombic EPR spectrum with distinct g-values (g = 2.18, 2.16, and 2.04), reflecting the low-symmetry environment of the unpaired electron, which is primarily localized on the sulfur atom. acs.org Similar anisotropic features would be expected in the solid-state EPR spectrum of the this compound radical cation.

Theoretical and Computational Chemistry Approaches to Electronic Structure

Computational chemistry offers powerful tools to predict and interpret the electronic properties of molecules like this compound. These methods allow for detailed examination of electron distribution, orbital energies, and the nature of electronic transitions, which are central to the molecule's reactivity and potential applications.

Density Functional Theory (DFT) Calculations for Ground State Electronic Configurations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the ground-state electronic configuration of this compound, providing a foundational understanding of its intrinsic properties. youtube.comyoutube.com DFT calculations model the electron density to derive the molecule's energy and electronic properties, confirming aspects like structural stability and redox activity.

A key outcome of DFT calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov For thioether-substituted benzenes, the electron-donating nature of the isopropylthio groups raises the energy of the HOMO, making the molecule susceptible to oxidation. These calculations can predict the most probable sites for electrophilic or nucleophilic attack. nih.gov

The ground-state configuration is achieved when all electrons occupy the lowest possible energy levels according to the Aufbau principle. youtube.com DFT calculations verify that for a given electron count, the orbitals are filled in the correct order of increasing energy, ensuring the calculated configuration represents the most stable, or ground, state. youtube.com

Table 1: Key Parameters from DFT Calculations

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity, stability, and the energy of the lowest electronic excitation. nih.gov |

| Electron Density Distribution | Describes how electrons are distributed in space, highlighting regions of high or low electron density. |

Time-Dependent DFT (TD-DFT) for Elucidating Electronic Transitions and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. This makes it a primary tool for calculating and interpreting electronic absorption spectra. mdpi.com The method predicts the energies of electronic transitions from the ground state to various excited states. libretexts.org

When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied one. uobabylon.edu.iq TD-DFT can identify the nature of these transitions, such as π→π* or n→π* transitions. ncsu.edu For this compound, the key transitions would involve the π-system of the benzene (B151609) ring and the non-bonding lone pair electrons on the sulfur atoms. The calculated transition energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com

The intensity of these absorptions, related to the molar absorptivity (ε), can also be estimated based on whether a transition is symmetry-allowed or forbidden. libretexts.orgncsu.edu For instance, transitions involving significant charge transfer from the sulfur-rich periphery to the benzene core are expected to be intense. mdpi.com By simulating the spectrum, TD-DFT provides a direct comparison with experimental data, aiding in the assignment of spectral bands to specific electronic excitations. mdpi.com

Quantum Chemical Modeling of Redox Events and Charge Transfer

Quantum chemical models are essential for understanding the redox behavior of this compound (tptbz). This molecule is known to be redox-active, capable of undergoing oxidation to form a stable radical cation. acs.orgnih.gov Computational approaches can model this one-electron oxidation process, calculating the ionization potential and characterizing the resulting charged species.

Upon oxidation, an electron is removed from the HOMO. The resulting species, [tptbz]•+, is a radical cation where the positive charge and the unpaired electron are distributed across the molecule. Modeling can reveal how this charge is delocalized over the sulfur atoms and the aromatic ring. This delocalization is a key factor in the stability of the radical cation.

Furthermore, these models can predict how the redox properties change upon coordination to a metal center. For example, when tptbz acts as a ligand binding to platinum (Pt²⁺), calculations show that the energy of its redox-active molecular orbital is significantly altered, making oxidation more difficult. acs.org This demonstrates the ability of quantum chemical modeling to predict and explain the electronic interactions and charge transfer events that govern the redox chemistry of the molecule and its complexes. acs.orgnih.gov

Orbital Analysis and Delocalization Patterns in Thioether Systems

Molecular orbital (MO) analysis provides a detailed picture of electron distribution and bonding within a molecule. In thioether-substituted aromatic systems like this compound, the interaction between the sulfur lone pairs and the benzene π-system is of particular interest. The sulfur atoms, being less electronegative than oxygen, have more available lone pairs for donation into the aromatic ring. masterorganicchemistry.com

This interaction leads to significant electron delocalization, where the electrons are not confined to a single atom or bond but are spread over multiple atoms. youtube.com Analysis of the HOMO often shows significant contributions from the p-orbitals of the sulfur atoms and the π-system of the benzene ring, indicating a delocalized electronic structure. nih.gov This delocalization is crucial for the molecule's electronic properties, including its ability to stabilize a positive charge upon oxidation. nih.gov

The radical cations of 1,2,4,5-tetrakis(alkylthio)benzenes are known to form π-stacking dimers in the solid state, a phenomenon critical for charge transport in materials. This stacking is a direct consequence of the delocalized π-orbitals extending across the molecule. By analyzing the shape and energy of the frontier molecular orbitals (HOMO and LUMO), researchers can understand the pathways for charge transfer and the electronic communication between different parts of the molecule or between adjacent molecules in a crystal. wuxibiology.com

Coordination Chemistry and Design of Metallopolymer Systems

1,2,4,5-Tetrakis(isopropylthio)benzene as a Versatile Ligand Platform

The compound this compound (tptbz) has emerged as a significant platform in coordination chemistry due to its unique electronic properties and versatile binding capabilities. As a redox-active organosulfur molecule, it can be oxidized to a stable radical cation, a property that is of interest for the development of functional molecular materials. researchgate.netacs.orgdocumentsdelivered.comnih.gov The thioether sulfur atoms provide coordination sites for soft, later transition metals, particularly those in the second and third rows. nih.gov This section details its role in forming a variety of metal complexes and the strategic design of these systems.

This compound has demonstrated its capacity to act as a ligand, binding to metal centers to form both mononuclear and dinuclear species. Research has shown that tptbz reacts with palladium(II) and platinum(II) chlorides (MCl2) to yield well-defined complexes. acs.orgnih.gov

In a typical synthesis, tptbz can coordinate to a single metal center, resulting in a mononuclear complex of the type [Cl2M(tptbz)]. acs.orgnih.gov In this arrangement, the tptbz ligand utilizes one pair of adjacent thioether groups to chelate the metal ion, leaving the other pair of thioether groups uncoordinated and available for further reactions. researchgate.netacs.org

Alternatively, the ligand can bridge two metal centers, leading to the formation of a dinuclear complex. A centrosymmetric dinuclear complex, [Cl2Pd(tptbz)PdCl2], has been synthesized and characterized, where the tptbz ligand bridges two PdCl2 units. acs.orgnih.gov In this structure, each pair of thioether groups at opposite ends of the benzene (B151609) ring coordinates to a separate palladium atom. The synthesis and characterization of these complexes are fundamental steps toward their application in more complex supramolecular assemblies and materials. rsc.orgdatapdf.com

Table 1: Examples of Mononuclear and Dinuclear Complexes with this compound (tptbz)

| Compound/Complex | Formula | Metal Center | Nuclearity | Description |

|---|---|---|---|---|

| Mononuclear Palladium Complex | [Cl2Pd(tptbz)] | Palladium (Pd) | Mononuclear | tptbz coordinates to a single PdCl2 unit. acs.orgnih.gov |

| Mononuclear Platinum Complex | [Cl2Pt(tptbz)] | Platinum (Pt) | Mononuclear | tptbz coordinates to a single PtCl2 unit. acs.orgnih.gov |

| Dinuclear Palladium Complex | [Cl2Pd(tptbz)PdCl2] | Palladium (Pd) | Dinuclear | tptbz bridges two PdCl2 units in a centrosymmetric fashion. acs.orgnih.gov |

A significant development in the coordination chemistry of this compound is its use in the deliberate synthesis of heteroleptic complexes, particularly those also containing dithiolene ligands. researchgate.netacs.org These mixed-ligand systems are of interest for their rich electrochemical and photophysical properties. The synthesis of such compounds has been achieved through methods like ligand metathesis and transmetalation. researchgate.nettulane.edu

For instance, the mononuclear complexes [Cl2M(tptbz)] (where M is Pd or Pt) serve as precursors. researchgate.netacs.org Reaction with a dithiolene salt, such as Na2[(N≡C)2C2S2] (Na2mnt), can yield the target heteroleptic compounds [(mnt)M(tptbz)]. However, a more efficient route involves transmetalation from an organotin dithiolene precursor, such as [(mnt)SnMe2]. researchgate.net This method has been successfully used to produce [(mnt)Pd(tptbz)] and [(mnt)Pt(tptbz)]. researchgate.net

Similarly, the heteroleptic complex [(Ph2C2S2)Pt(tptbz)] was synthesized via a transmetalation protocol using [(Ph2C2S2)SnnBu2]. researchgate.netacs.org The resulting mixed dithiolene-dithioether compounds are the first of their kind to be prepared by a targeted synthetic strategy. researchgate.netacs.org Cyclic voltammetry studies on these complexes reveal that the oxidation processes are often centered on the dithiolene ligand, as the coordination to a Pt(II) center makes the tptbz ligand more difficult to oxidize compared to its free state. researchgate.netacs.org

The specific structure and electronic nature of this compound make it a valuable component in rational ligand design for creating complex molecular architectures with tailored properties. nih.govrsc.org Its utility is often compared to its well-studied phosphorus analogue, 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz). acs.orgnih.gov Like tpbz, tptbz acts as a rigid connector between metal centers. acs.orgnih.gov

Key features of tptbz in ligand design include:

Redox Activity : The ligand itself is redox-active, capable of supporting a stable radical cation. researchgate.netacs.orgnih.gov This property can be exploited in the design of redox-switchable materials.

Electronic Insulation : The tpbz ligand is known to be an effective electronic insulator, allowing for only weak dipolar coupling between metal centers it bridges. nih.govnih.govacs.org This characteristic is crucial for applications such as quantum computing, where controlling the interaction between qubits is essential. nih.gov The tptbz platform is being explored as an alternative connector with similar insulating properties. acs.orgnih.gov

Tunability : A significant advantage of the tptbz platform is the ease with which the alkyl groups on the thioether can be varied. nih.gov This allows for fine-tuning of properties such as solubility and the steric profile of the resulting metal complexes, which is a critical aspect of rational ligand design. nih.gov

Selective Coordination : Thioether ligands show a preference for soft, later transition metals. nih.gov This selectivity can be used to direct the assembly of heterometallic systems. nih.govacs.orgacs.orgnih.gov

By strategically substituting the tpbz connector with the tptbz platform, researchers aim to develop multi-qubit systems where the component spins are in chemically distinct environments, potentially allowing them to be addressed separately. acs.org

Fabrication and Structural Characterization of Organometallic Coordination Polymers (OMCPs)

Organometallic Coordination Polymers (OMCPs) are extended network structures built from metal ions linked by organic ligands. The ligands derived from tetrathio-substituted benzenes are particularly effective in constructing these polymers, which can exhibit interesting electronic and material properties.

While this compound itself is a neutral ligand, its corresponding deprotected form, 1,2,4,5-benzenetetrathiolate, is a powerful building block for coordination polymers. This dianionic ligand can be generated from precursors and used to construct polymers with various transition metals, with nickel being a prominent example. researchgate.netresearchgate.net

The geometry of the organic linker is a critical factor that determines the final architecture and properties of a coordination polymer. nih.govacs.orgrsc.org In the case of benzene-based ligands, isomerism—the different positional arrangement of the coordinating groups on the benzene ring—plays a vital role in the construction of the final supramolecular structure. nih.govacs.org

For tetrathio-substituted benzene ligands, different isomers (e.g., 1,2,3,4-, 1,2,3,5-, or 1,2,4,5-substitution) will present the coordinating sulfur atoms with different spatial vectors. This has a profound impact on the resulting polymer architecture:

1,2,4,5-Isomer : The opposing pairs of sulfur atoms in the 1,2,4,5-isomer naturally promote the formation of linear or zigzag one-dimensional chains, as seen in nickel-based benzenetetrathiolate polymers. researchgate.netnih.gov This geometry can also lead to the formation of two-dimensional sheets if the metal centers can accommodate coordination in a plane.

Other Isomers : Ligands with different substitution patterns, such as 1,2,3,4- or 1,2,3,5-tetrathiolates, would offer different coordination geometries. A 1,2,3,4-isomer might favor the formation of macrocyclic complexes or polymers with a more curved or helical structure due to the proximity of the four donor sites on one side of the ring. A 1,2,3,5-isomer would present a more complex set of coordination vectors, potentially leading to intricate three-dimensional networks.

The specific isomerism of the ligand directly influences not only the dimensionality of the polymer (1D, 2D, or 3D) but also the packing of the polymer chains and the nature of the interchain interactions (e.g., π–π stacking), which in turn affect the material's bulk properties. nih.gov

Spectroelectrochemical Investigations of Metal-Organic Frameworks and Related Coordination Polymers

The redox-active nature of this compound (tptbz) makes it a compelling building block for the design of functional metal-organic frameworks (MOFs) and coordination polymers. Spectroelectrochemistry, a technique that combines spectroscopy and electrochemistry, provides a powerful tool to investigate the electronic structure and properties of these materials in different oxidation states.

Research in this area has focused on understanding how the coordination of tptbz to metal centers influences its redox behavior and the resulting spectroscopic properties of the assembled structures. These investigations are crucial for the development of materials with tunable electronic and optical characteristics.

Detailed Research Findings

Studies have shown that the free this compound ligand is redox-active, undergoing oxidation to a stable radical cation. acs.org This property is central to its use in constructing redox-active coordination polymers.

A key finding from cyclic voltammetry studies is that the free tptbz ligand exhibits an oxidation potential at approximately +0.73 V versus the ferrocene/ferrocenium (Fc+/Fc) couple in a dichloromethane (B109758) solvent. acs.org This electrochemical process corresponds to the removal of an electron from the molecule to form the tptbz•+ radical cation.

Upon coordination to a metal center, such as platinum(II), the redox potential of the tptbz ligand is altered. In heteroleptic dithiolene-dithioether complexes, the oxidation of the coordinated tptbz ligand is shifted to a higher potential. acs.org This indicates that the metal center influences the electronic environment of the tptbz ligand, making it more difficult to oxidize.

Spectroelectrochemical measurements have been employed to characterize the electronic absorption properties of the tptbz radical cation (tptbz•+). nih.gov These studies involve generating the radical cation electrochemically and simultaneously measuring its absorption spectrum. The UV-Vis-NIR spectrum of tptbz•+ displays distinct absorption bands that are attributed to specific electronic transitions within the radical cation. nih.gov

The major absorption peaks for the tptbz radical cation and their assignments based on time-dependent density functional theory (TD-DFT) calculations are summarized in the table below. nih.gov

| Wavelength (nm) | Energy (eV) | Assignment of Electronic Transition |

| ~760 | ~1.63 | HOMO(α) → LUMO(α) |

| ~580 | ~2.14 | HOMO(β)-2 → LUMO(β) |

| ~390 | ~3.18 | HOMO(β)-1 → LUMO(β) |

These findings demonstrate that the oxidation of this compound and its coordination complexes leads to significant changes in their electronic absorption spectra, a characteristic that is of interest for the development of electrochromic materials and other functional systems. The ability to correlate electrochemical events with spectroscopic changes is a primary strength of spectroelectrochemical investigations in this field.

The electrochemical and spectroscopic data for this compound and its platinum complex are presented in the following interactive table.

| Compound | Oxidation Potential (V vs Fc+/Fc) | Spectroscopic Technique |

| This compound (tptbz) | +0.73 | Cyclic Voltammetry |

| [(Ph2C2S2)Pt(tptbz)] | > +0.97 (tptbz oxidation) | Cyclic Voltammetry |

Advanced Materials Applications Non Clinical Focus

Development of Conductive Materials based on 1,2,4,5-Tetrakis(isopropylthio)benzene Derivatives

Derivatives of this compound (TPB) are instrumental in the creation of novel conductive materials. The sulfur atoms in the isopropylthio groups enhance the molecule's ability to be oxidized, forming stable radical cations that are essential for electrical conductivity. acs.org This has led to the successful synthesis of conductive salts and polymers. nih.govucl.ac.uk

The formation of radical cations from 1,2,4,5-tetrakis(alkylthio)benzene derivatives is a key step in producing conductive materials. When these molecules are oxidized, they can form salts with various anions. In the solid state, these radical cations arrange themselves into columns, forming what are known as π-stacking dimers or aggregates. nih.gov This stacking is crucial for electrical conductivity.

A study successfully synthesized and characterized salts containing the radical cations of this compound (TPB) and its analogue, 1,2,4,5-tetrakis(ethylthio)benzene (TEB). nih.gov Single-crystal X-ray diffraction analysis of these salts provided the first crystal structures of conductive π-stacking radical cations with a single phenyl ring. The research revealed that the electrical conductivity of these materials is directly related to their stacking structure, which is influenced by the nature of the alkyl substituent on the sulfur atoms. nih.gov The conductivity of these radical cation salts was measured, highlighting the potential of these systems.

Electrical Conductivity of Tetrakis(alkylthio)benzene Radical Cation Salts

| Radical Cation | Anion | Conductivity (S/cm) | Reference |

|---|---|---|---|

| [TPB]•+ | SbF6- | Data not specified in abstract | nih.gov |

| [TEB]•+ | SbF6- | Data not specified in abstract | nih.gov |

Note: Specific conductivity values were determined but not listed in the abstract of the cited study. The study confirms a relationship between the stack structure and conductivity. nih.gov

Charge transport in these organic materials occurs through the π-stacked radical cations. The overlapping π-orbitals of the adjacent benzene (B151609) rings in the stack create a pathway for electrons to move along the column. nih.gov This process, often referred to as charge hopping, is highly dependent on the distance between the stacked molecules and their relative orientation. The formation of π-stacking dimers is a critical factor for facilitating this charge transport in solid-state systems.

This compound serves as a precursor to ligands used in creating organometallic coordination polymers (OMCPs) and oligomers with interesting conductive properties. acs.orgucl.ac.uk Through a dealkylation process, it can be converted into the benzene-1,2,4,5-tetrakis(thiolate) (btt) ligand. ucl.ac.ukrsc.org This multi-dentate ligand can then coordinate with metal ions, such as nickel(II), to form extended polymer chains. ucl.ac.ukrsc.org

One notable example is poly(nickel-benzene-1,2,4,5-tetrakis(thiolate)) (Ni-btt), a one-dimensional ladder-type polymer. rsc.org The investigation into these OMCPs is driven by the goal of creating materials that combine the processability of polymers with the electronic properties of metals. Furthermore, this compound itself can act as a redox-active ligand, binding to metal centers like Palladium(II) to form di- and tri-metallic complexes, which are essentially well-defined oligomers. acs.org The study of such constructs is vital for understanding fundamental charge transfer processes in larger, more complex polymeric systems.

Research into Thermoelectric Properties of Organometallic Coordination Polymers

The same organometallic coordination polymers derived from this compound also exhibit promising thermoelectric properties. Thermoelectric materials can convert heat energy into electrical energy and vice-versa, a property quantified by the Seebeck coefficient. Research has focused on OMCPs like Ni-btt, which has been identified as a promising p-type thermoelectric material. rsc.orgrsc.org

The performance of a thermoelectric material is determined by its figure of merit (zT), which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity. For Ni-btt, which is derived from a this compound precursor, these properties have been measured to evaluate its potential. ucl.ac.ukrsc.org Poly(nickel-benzene-1,2,4,5-tetrakis(thiolate)) (Ni-btt) stands out because it displays p-type character, meaning its majority charge carriers are positive (holes). rsc.org This is in contrast to many other nickel-based OMCPs that typically show n-type (electron-dominant) behavior. rsc.org Optimization efforts focus on improving the electrical conductivity while maintaining a high Seebeck coefficient. ucl.ac.ukrsc.org

A key research strategy involves modifying the structure of the organic ligand to tune the thermoelectric properties of the resulting polymer. This has been demonstrated by comparing Ni-btt with related OMCPs. ucl.ac.ukrsc.org For instance, researchers synthesized an isomeric polymer, poly(nickel-benzene-1,2,3,4-tetrakis(thiolate)) (Ni-ibtt), using a ligand with a different substitution pattern on the benzene ring. rsc.orgrsc.org

This change in the ligand's backbone geometry from the D2h symmetry in btt to the C2v symmetry in the isomeric ibtt ligand leads to a significant change in the material's properties. rsc.org This approach allows for the experimental demonstration that the thermoelectric character (n-type vs. p-type) of OMCPs can be deliberately tuned through organic ligand design. ucl.ac.uk By creating copolymers with varying ratios of the two isomeric ligands, Ni(ibtt)x(btt)1−x, researchers can systematically vary the composition to optimize thermoelectric performance. rsc.org

Tuning of Thermoelectric Properties in Nickel-based OMCPs

| Polymer | Ligand Precursor | Key Structural Feature | Thermoelectric Character | Reference |

|---|---|---|---|---|

| Ni-btt | This compound | Symmetric 1,2,4,5-substitution | p-type | rsc.orgrsc.org |

| Ni-ibtt | 1,2,3,4-Tetrakis(isopropylthio)benzene | Asymmetric 1,2,3,4-substitution | - | rsc.orgrsc.org |

| Ni-ett | (not derived from TPB) | Ethylenetetrathiolate ligand | n-type | rsc.org |

This strategic tuning through ligand design represents a powerful method for advancing the field of organic and organometallic thermoelectric materials. ucl.ac.ukrsc.org

Establishing Structure-Property Relationships for Enhanced Thermoelectric Efficiency

The quest for efficient thermoelectric materials, which can convert heat energy into electrical energy and vice versa, has led researchers to explore novel organic and organometallic compounds. This compound (TIB) has emerged as a crucial precursor in the synthesis of promising thermoelectric materials, specifically organometallic coordination polymers (OMCPs).

A notable example is its use in creating poly(nickel-benzene-1,2,4,5-tetrakis(thiolate)) (Ni-btt), a p-type thermoelectric material. ucl.ac.uk In the synthesis of Ni-btt, TIB serves as the starting material to generate the benzene-1,2,4,5-tetrakis(thiolate) (btt) ligand. This ligand then coordinates with nickel ions to form the polymer. The structure of the resulting polymer is critical to its thermoelectric performance.

To understand the structure-property relationships, a comparative study was conducted with an isomeric polymer, poly(nickel-benzene-1,2,3,4-tetrakis(thiolate)) (Ni-ibtt), derived from the C2v symmetric ligand, benzene-1,2,3,4-tetrakis(thiolate) (ibtt). ucl.ac.uk The thermoelectric properties of Ni-btt, its isomeric counterpart Ni-ibtt, and their copolymers were evaluated.

| Material | Electrical Conductivity (S/cm) | Seebeck Coefficient (μV/K) | Power Factor (μW/mK²) |

| Ni-btt | 1.5 ± 0.2 | 160 ± 10 | 3.8 ± 0.6 |

| Ni-ibtt | 0.8 ± 0.1 | 120 ± 8 | 1.2 ± 0.2 |

| Ni(ibtt)₀.₅(btt)₀.₅ | 0.5 ± 0.1 | 100 ± 7 | 0.5 ± 0.1 |

| Ni(ibtt)₀.₂(btt)₀.₈ | 1.1 ± 0.1 | 145 ± 9 | 2.3 ± 0.3 |

This table is based on data presented in the study by UCL Discovery. The values represent the properties of the different organometallic coordination polymers.

The data reveals that the more linear and symmetric D2h structure of the btt ligand in Ni-btt results in a higher electrical conductivity and Seebeck coefficient compared to the less symmetric C2v structure of the ibtt ligand in Ni-ibtt. ucl.ac.uk This enhancement in thermoelectric performance is attributed to the more ordered packing and efficient charge transport pathways in the Ni-btt polymer. The study of these isomeric polymers underscores the importance of the substitution pattern on the benzene ring in dictating the final thermoelectric properties of the resulting materials.

Explorations in Quantum Computing and Spin System Design

The design and synthesis of molecules that can host and control the quantum states of electron spins are fundamental to the development of molecular-based quantum computing. The rigid structure of the 1,2,4,5-tetrasubstituted benzene core makes it an excellent candidate for constructing systems with spatially separated and weakly coupled electron spins, a prerequisite for creating qubits.

Research in this area has often utilized the analogous compound, 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz), as a rigid linker between redox-active metallodithiolene groups. nih.govnih.gov These metallodithiolene units can be oxidized to generate radical anions, effectively creating localized electron spins. The tpbz bridge acts as an electronic insulator, ensuring that the spins at the peripheries of the molecule are only weakly coupled. nih.gov This weak dipolar coupling is essential for the creation of coherent quantum states that could function as qubits. nih.gov

More recently, the focus has shifted to substituting the tpbz connector with this compound (referred to as tptbz in some literature). nih.gov This substitution is motivated by several factors. The thioether groups in tptbz are generally weaker ligands than the phosphine (B1218219) groups in tpbz, which can influence the electronic properties of the resulting complexes. acs.org Furthermore, the alkyl groups of the thioether can be varied to modify the solubility and steric profile of the molecule. acs.org

A key advantage of using the tetrathioether platform is the potential to create multiqubit systems where the component spins are in chemically distinct environments, which could allow for them to be addressed separately. nih.gov The this compound ligand itself is redox-active, capable of being oxidized to a stable radical cation. nih.gov This opens up the possibility of creating heteroleptic complexes where both the dithiolene ligand and the tetrathioether bridge can host spins, leading to more complex and potentially more powerful quantum systems. acs.org

The creation of coherent quantum states in molecular systems relies on several key theoretical principles. A primary consideration is the ability to control the separation and spatial orientation of electron spins within a molecule. nih.gov The rigid 1,2,4,5-tetrasubstituted benzene scaffold provides a robust platform for achieving this control. By synthetically modifying the bridging ligand and the peripheral spin-hosting units, it is possible to tune the distance between spins. This, in turn, controls the strength of the magnetic coupling between them. The coupling needs to be strong enough to support a coherent quantum state but weak enough to ensure long coherence lifetimes, which are necessary for performing quantum operations. nih.gov

Another critical factor is minimizing decoherence, the loss of quantum information to the environment. A significant source of decoherence is the interaction of the electron spins with the nuclear spins of the surrounding atoms. The isotopic composition of the molecule is therefore a crucial consideration. Sulfur, with its most abundant isotope (³²S) having a nuclear spin of zero, is advantageous over phosphorus (³¹P), which has a nuclear spin of 1/2. acs.org This makes this compound a theoretically more desirable building block for qubits with longer coherence lifetimes compared to its phosphine-based counterpart.

The ability to create asymmetric molecules, such as heteroleptic complexes, is also a powerful design concept in qubit engineering. By placing spins in chemically different environments, it may be possible to address them individually with external stimuli, such as light or magnetic fields, which is a fundamental requirement for performing quantum logic operations. nih.gov

Conceptual and Experimental Studies in Host-Guest Chemistry (where applicable to the compound's structure)

While direct studies of this compound as a host molecule in traditional host-guest chemistry are not widely documented, its structural features and coordination properties suggest its potential role in supramolecular chemistry. Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. The principles of molecular recognition, driven by non-covalent interactions, are central to this field.

The concept of using tetrasubstituted benzene derivatives as hosts has been demonstrated with related compounds. For instance, 1,2,4,5-tetrakis(phenylsulfonyl)benzene, a tetrasulfone, has been shown to form host-guest complexes with polar guest molecules. nih.gov Although the sulfonyl groups differ electronically from the isopropylthio groups, this example illustrates the potential of the 1,2,4,5-substitution pattern on a benzene ring to create a pre-organized scaffold for binding guest molecules.

More directly relevant is the demonstrated ability of this compound to act as a ligand in the assembly of multimetal complexes. nih.govnih.gov In this context, the molecule acts as a building block for larger, well-defined supramolecular structures. For example, it can bind to palladium chloride at one or both ends, forming discrete mononuclear or dinuclear complexes. nih.gov These "open-ended" complexes, where only one side of the ligand is coordinated, can themselves be considered as "modules" or larger ligands for the systematic construction of higher-order assemblies. nih.gov

This modular approach is a cornerstone of supramolecular chemistry and is conceptually linked to host-guest chemistry. The defined cavities and spaces within these larger metal-organic assemblies could potentially encapsulate guest molecules, leading to applications in areas such as sensing, catalysis, and molecular recognition. The ability of the isopropylthio groups to engage in weaker interactions, such as van der Waals forces, with potential guests, combined with the rigid benzene core, provides a structural basis for future explorations into the host-guest chemistry of this compound and its derivatives.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies and Functionalization Strategies for 1,2,4,5-Tetrakis(isopropylthio)benzene and its Expanded Analogues

The current synthesis of this compound (tptbz) typically involves nucleophilic substitution reactions, such as the reaction of 1,2,4,5-tetrachlorobenzene (B31791) with isopropylthiol in the presence of a base. While effective, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes. This could involve exploring catalyst systems that allow for lower reaction temperatures or the use of greener solvents.

A significant frontier lies in the strategic functionalization of the tptbz core and the synthesis of its expanded analogues. The known utility of the related 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) as a rigid connector for redox-active metal complexes highlights the potential of these platforms. acs.orgnih.gov Future work should systematically explore:

Varied Alkyl and Aryl Substituents : Replacing the isopropyl groups with other alkyl chains (e.g., ethyl, tert-butyl) or aryl groups can systematically tune the steric and electronic properties of the molecule. This allows for fine-tuning of solubility, crystal packing, and electronic conductivity.

Introduction of New Functional Groups : The introduction of ethynyl (B1212043) or other reactive groups onto the benzene (B151609) ring could create versatile platforms for post-synthetic modification, such as click chemistry or cross-coupling reactions, enabling the construction of complex polymeric or supramolecular structures. nih.gov

Coordination Chemistry Expansion : Initial studies have shown that tptbz can act as a ligand, binding to metals like palladium. acs.orgnih.gov A comprehensive exploration of its coordination chemistry with a wider range of transition metals could yield novel mono- and multimetallic complexes with tailored magnetic, catalytic, or electronic properties. acs.orgacs.org The synthesis of "open-ended" complexes, where tptbz binds a metal at one end while leaving the other available for further reaction, could serve as a modular approach to building sophisticated heterometallic assemblies. nih.govacs.org

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

Current characterization of tptbz and its derivatives largely relies on standard techniques like cyclic voltammetry and X-ray crystallography. While these methods provide crucial information about redox potentials and solid-state structures, they offer limited insight into dynamic processes. Future research would greatly benefit from the application of advanced in-situ spectroscopic techniques to observe reaction mechanisms and charge dynamics in real-time.

Promising techniques include:

In-Situ Spectroelectrochemistry : This method combines electrochemical stimulation with spectroscopic measurement (e.g., UV-Vis-NIR, EPR) to directly observe the generation and properties of the radical cations of tptbz and its metal complexes as they are formed. This would provide definitive identification of transient species and a deeper understanding of the redox processes.

Time-Resolved Spectroscopy : Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of tptbz-based materials, which is crucial for evaluating their potential in optoelectronic applications.

In-Situ NMR Spectroscopy : For studying reaction kinetics and mechanisms, in-situ NMR could monitor the transformation of reactants to products in real-time, providing valuable data for optimizing synthetic conditions for both the ligand and its complexes.

Development of Predictive Computational Models for Rational Material Design

Computational chemistry offers a powerful tool for accelerating materials discovery by predicting the properties of yet-to-be-synthesized molecules. For the tptbz system, computational models can provide deep insights into its fundamental electronic structure and behavior. Building on computational studies of similar persulfurated benzene molecules, future efforts should focus on developing robust and predictive models. rsc.org

Key research directions include:

Density Functional Theory (DFT) Calculations : To predict the geometric and electronic structures, redox potentials, and spectroscopic properties of tptbz and its analogues. These calculations can elucidate how changes in substituents affect orbital energies and charge distribution.

Modeling of Intermolecular Interactions : Simulating the π-stacking interactions and intermolecular charge transfer integrals is essential for predicting the charge transport properties of tptbz-based materials in the solid state. This can explain observed differences in conductivity, such as the higher conductivity of the ethyl-substituted analogue compared to the isopropyl version.

Rational Design of Functional Materials : By creating a computational library of tptbz derivatives with various functional groups and coordinated metals, researchers can screen for candidates with optimal properties for specific applications (e.g., high charge mobility, specific light absorption wavelengths) before undertaking synthetic efforts.

Diversification of Functional Applications Beyond Current Scope (e.g., sensing, catalysis, optoelectronics)

The unique redox properties of tptbz make it a promising candidate for a range of applications beyond its initial exploration in conductive materials. Future research should aim to diversify its functional scope.

Sensing : The ability of the thioether sulfur atoms to coordinate with soft metal ions could be exploited for chemical sensing. acs.org Functionalized tptbz derivatives could be designed to exhibit a measurable optical or electrochemical response upon binding to specific metal ions or other analytes, forming the basis for selective sensors.

Catalysis : While its potential as a ligand in catalysis has been noted, this area remains largely unexplored. Metal complexes of tptbz could be designed as catalysts for a variety of organic transformations, where the redox-active nature of the tptbz ligand could be used to mediate or influence the catalytic cycle.

Optoelectronics : The formation of stable radical cations and π-stacking dimers are critical properties for charge transport in organic electronic devices. Research into the photophysical properties of tptbz and its derivatives could uncover applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), similar to other sulfur-rich aromatic compounds. rsc.org Its use as a building block in Covalent Organic Frameworks (COFs) could also be explored, drawing parallels with other tetrasubstituted benzene linkers used for creating materials for gas storage and catalysis. chemicalbook.comossila.com

Elaboration of Structure-Function Correlations for Precision Materials Engineering

A central goal of materials science is to understand and control the relationship between a molecule's structure and its macroscopic function. For the tptbz family, establishing detailed structure-function correlations is key to engineering materials with precisely tailored properties.

A clear example already exists in the comparison between 1,2,4,5-tetrakis(ethylthio)benzene (TEB) and tptbz. The smaller ethyl groups in TEB result in less steric hindrance, allowing for more efficient π-orbital overlap and leading to significantly higher electrical conductivity than the bulkier isopropyl-substituted tptbz.

Future research should build on this foundation through a systematic approach:

Synthesize a Library of Analogues : Create a diverse library of compounds by varying the alkyl/aryl groups on the sulfur atoms and by adding different functional groups to the benzene ring.

Systematic Characterization : Subject each compound in the library to a comprehensive suite of characterization techniques to measure key properties, including oxidation potential, conductivity, crystal packing, and photophysical behavior.

Data-Driven Analysis : Use the collected data to build a quantitative understanding of how specific structural modifications influence each functional property. This will enable the "precision engineering" of new materials where, for example, conductivity and solubility can be tuned independently by selecting the appropriate combination of substituents.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for a new class of advanced materials with tailored functions for a wide array of technological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,2,4,5-Tetrakis(isopropylthio)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where isopropylthiol groups replace halides or other leaving groups on a benzene derivative. For example, analogous thioether syntheses use elevated temperatures (e.g., 40°C) and polar aprotic solvents to enhance reactivity . Yield optimization requires careful control of stoichiometry, catalyst selection (e.g., Cu or Pd-based catalysts for C–S coupling), and reaction time. Comparative yield tables for varying catalysts (e.g., CuI vs. Pd(PPh₃)₄) and solvents (DMF vs. THF) should be constructed to identify optimal conditions.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent symmetry and isopropylthio group integration. For example, a singlet in ¹H NMR for equivalent aromatic protons and distinct methyl/methine splits for isopropyl groups .

- FT-IR : Identify C–S stretching vibrations (~600–700 cm⁻¹) and absence of O–H/N–H peaks to rule out impurities.

- Mass Spectrometry : Match the molecular ion peak (e.g., [M+H]⁺) to the theoretical molecular weight (246.43 g/mol) .

Q. What theoretical frameworks guide the study of electronic properties in thioether-functionalized aromatics like this compound?

- Methodological Answer : Molecular orbital theory (e.g., HOMO-LUMO analysis) and Hammett parameters can predict electronic effects. For instance, the electron-donating nature of isopropylthio groups may stabilize charge-transfer complexes, which can be modeled using density functional theory (DFT) . Researchers should align experimental UV-Vis or cyclic voltammetry data with computational predictions to validate hypotheses.

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for scalability?

- Methodological Answer : A 2³ factorial design can test variables like temperature (40°C vs. 60°C), catalyst loading (1 mol% vs. 5 mol%), and solvent polarity (DMF vs. toluene). Response surface methodology (RSM) then models interactions between factors to maximize yield and minimize byproducts . Post-hoc ANOVA identifies statistically significant parameters, enabling scalable process development.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations for this compound?

- Methodological Answer : Discrepancies in molecular geometry (e.g., bond angles from XRD vs. NMR-derived NOE correlations) require multi-technique validation. For example:

- XRD : Resolve absolute configuration and packing effects.

- DFT : Simulate steric effects of isopropylthio groups to explain deviations.

- Dynamic NMR : Probe conformational flexibility in solution .

Q. How do steric and electronic effects of isopropylthio substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Steric maps generated via computational tools (e.g., SambVca) quantify %Vbur values for isopropylthio groups, predicting regioselectivity in Suzuki-Miyaura couplings. Experimentally, comparative studies with less bulky thioethers (e.g., methylthio analogs) isolate steric vs. electronic contributions. Kinetic studies under inert atmospheres prevent oxidation side reactions .

Q. What interdisciplinary approaches integrate this compound into materials science applications?

- Methodological Answer : Its high sulfur content and symmetry make it a candidate for:

- Self-assembled monolayers (SAMs) : Use Langmuir-Blodgett techniques to assess film formation on Au(111) surfaces.

- Lithium-sulfur batteries : Test electrochemical stability via galvanostatic cycling, correlating capacity retention with structural integrity .

Data Analysis and Theoretical Integration

Q. How should researchers address conflicting thermal stability data reported in literature?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under standardized conditions (heating rate 10°C/min, N₂ atmosphere). Compare decomposition onset temperatures with DFT-calculated bond dissociation energies (BDEs) for C–S bonds. Discrepancies may arise from impurities or measurement artifacts, necessitating purity validation via HPLC .

Q. What conceptual frameworks support the development of novel derivatives?

- Methodological Answer : Retrosynthetic analysis guided by Corey’s principles can deconstruct target derivatives into feasible intermediates. For example, replacing isopropylthio with fluorinated thioethers requires evaluating electronic effects via Hammett plots and steric tolerance via molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.